(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
Overview
Description
UPF-648 is an inhibitor of kynurenine 3-monooxygenase (IC50 = 40 nM). It increases kynurenine and kynurenic acid and decreases 3-hydroxykynurenine brain levels in newborn rats for up to 12 hours when administered at a dose of 30 mg/kg. UPF-648 (30 µM) is protective against rhabdomere neurodegeneration in the eye in a Drosophila model of Huntington's disease. It also decreases hypersensitivity to mechanical and thermal stimuli in a rat model of neuropathic pain induced by chronic constriction injury to the sciatic nerve.
UPF-648 is a kynurenine 3-monooxygenase (KMO) inhibitor. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. UPF-648 may be potentially useful for neurodegenerative diseases such as Huntington's, Alzheimer's and Parkinson's diseases.
Mechanism of Action
Target of Action
UPF-648 primarily targets kynurenine 3-monooxygenase (KMO) . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .
Mode of Action
UPF-648 acts as a potent inhibitor of KMO . It binds closely to the FAD cofactor in the active site of KMO, initiating a conformational change that prevents the productive binding of the substrate L-kynurenine . This effectively inhibits KMO activity .
Biochemical Pathways
The inhibition of KMO by UPF-648 affects the kynurenine pathway . This pathway is responsible for the metabolism of tryptophan, an essential amino acid. By inhibiting KMO, UPF-648 shifts the pathway towards the production of kynurenic acid, a neuroprotective agent .
Result of Action
The inhibition of KMO by UPF-648 results in a decrease in the production of 3-hydroxykynurenine and quinolinic acid, both of which can have neurotoxic effects . At the same time, there is an increase in the production of kynurenic acid, which has neuroprotective properties . This shift in the kynurenine pathway can have significant effects at the molecular and cellular levels, potentially offering protection against neurodegenerative conditions .
Properties
IUPAC Name |
(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKMOHDGFGXLN-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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